4,5-dimethoxy-2-(methylamino)benzamide
Description
4,5-Dimethoxy-2-(methylamino)benzamide is a benzamide derivative characterized by a methoxy group at positions 4 and 5, a methylamino group at position 2, and a carboxamide functional group. Its molecular formula is C₁₀H₁₄N₂O₃, with a molecular weight of 210.23 g/mol . The methylamino group confers moderate basicity, while the dimethoxy substituents enhance metabolic stability and influence lipophilicity. This compound’s structural features make it a candidate for pharmacological studies, particularly in targeting receptors or enzymes sensitive to aromatic amines and hydrogen-bonding motifs.
Properties
IUPAC Name |
4,5-dimethoxy-2-(methylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-12-7-5-9(15-3)8(14-2)4-6(7)10(11)13/h4-5,12H,1-3H3,(H2,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQVTVDUIJULHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=C(C=C1C(=O)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Aromatic Amines with Dimethyl Sulfate
A foundational step in the synthesis involves the N-methylation of an intermediate aromatic amine. As demonstrated in the preparation of analogous compounds, 3-amino-4-methoxybenzoic acid undergoes alkylation with dimethyl sulfate in a basic aqueous medium to yield N-methylated derivatives. For this compound, this approach requires starting with 2-amino-4,5-dimethoxybenzoic acid. The reaction proceeds via nucleophilic substitution, where the amine group attacks the electrophilic methyl group of dimethyl sulfate, forming the methylamino moiety. Optimal conditions include a 30% sodium hydroxide solution and room-temperature stirring for 24 hours, achieving moderate yields (43% in analogous systems).
Amide Bond Formation via Carbodiimide Coupling
Following N-methylation, the benzoic acid intermediate is converted to the corresponding benzamide. The use of N,N’-diisopropylcarbodiimide (DIC) and N-hydroxybenzotriazole (HOBt) as coupling agents facilitates this transformation. For example, in the synthesis of IMB-0523, a related benzamide, the activated ester intermediate reacts with 4-chloroaniline in 1,1,2,2-tetrachloroethane to form the amide bond. Applied to this compound, this method would involve condensing the methylated benzoic acid with ammonium chloride or gaseous ammonia, though yields may vary depending on the nucleophile’s reactivity. Purification via recrystallization from ethyl acetate or methanol ensures product homogeneity.
Alternative Pathway: Sequential Methoxylation and Methylamination
An alternative route prioritizes the installation of methoxy groups prior to introducing the methylamino group. Starting with 2-nitro-4,5-dimethoxybenzoic acid, catalytic hydrogenation reduces the nitro group to an amine, which is subsequently methylated using dimethyl sulfate. This sequence avoids competing reactions between methoxylation and amidation steps. However, the reduction of nitro groups in poly-methoxylated systems may require palladium-on-carbon or Raney nickel catalysts under controlled hydrogen pressure to prevent over-reduction.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like 1,1,2,2-tetrachloroethane enhance the solubility of aromatic intermediates during amide coupling, while aqueous bases (e.g., NaOH) are critical for N-methylation. Elevated temperatures (40–60°C) may accelerate alkylation but risk side reactions such as demethylation of methoxy groups, as observed in structural analogs.
Stoichiometric Considerations
Excess dimethyl sulfate (1.5 equivalents relative to the amine) ensures complete methylation, though rigorous pH control (pH 9–10) is necessary to mitigate hydrolysis of the reagent. For amide coupling, a 1:1 molar ratio of carboxylic acid to coupling agent (DIC/HOBt) minimizes byproduct formation, with extended reaction times (10–12 hours) improving conversion rates.
Analytical Characterization
Spectroscopic Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure of this compound. In the H NMR spectrum, the methylamino group appears as a singlet at δ 2.80–2.85 ppm, while aromatic protons resonate as a doublet (δ 6.90–7.30 ppm) with coupling constants consistent with para-substituted methoxy groups. High-resolution mass spectrometry (HRMS) provides molecular ion peaks matching the theoretical mass (CHNO: 210.1004 Da).
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column and methanol-water mobile phase (85:15) achieves baseline separation of the target compound from synthetic impurities, as demonstrated in related benzamide syntheses. A purity of ≥98.5% is attainable via recrystallization, with melting points reported in the range of 170–171°C .
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The primary amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For structurally related benzamides:
-
Acidic Hydrolysis : Cleavage occurs via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. This produces 4,5-dimethoxy-2-(methylamino)benzoic acid and methylamine .
-
Basic Hydrolysis : Strong bases (e.g., NaOH) deprotonate the amide nitrogen, leading to the formation of the corresponding carboxylate salt.
| Conditions | Reagents | Products | Yield |
|---|---|---|---|
| 6M HCl, reflux, 12h | Hydrochloric acid | 4,5-Dimethoxy-2-(methylamino)benzoic acid | 85% |
| 2M NaOH, 80°C, 8h | Sodium hydroxide | Sodium 4,5-dimethoxy-2-(methylamino)benzoate | 78% |
Acylation of the Methylamino Group
The secondary amine reacts with acylating agents (e.g., acetyl chloride, isocyanates) to form substituted amides or carbamates. A study on structurally analogous compounds demonstrated:
-
Reaction with n-butyl isocyanate in tetrahydrofuran (THF) at reflux produced carbamate derivatives .
-
Acetylation with acetic anhydride in pyridine yielded N-acetylated products .
Example Reaction :
| Reagent | Product | Catalyst | Yield |
|---|---|---|---|
| Acetic anhydride | N-Acetyl-4,5-dimethoxy-2-(methylamino)benzamide | Pyridine | 92% |
| n-Butyl isocyanate | Carbamate derivative | Dibutyltin dilaurate | 65% |
Demethylation of Methoxy Groups
Methoxy groups can undergo demethylation under strong acidic or reducing conditions:
-
BBr₃ in Dichloromethane : Cleaves methoxy groups to hydroxyl substituents.
-
HI in Acetic Acid : Produces dihydroxy derivatives.
Reaction Pathway :
Electrophilic Aromatic Substitution
The electron-rich aromatic ring participates in electrophilic substitutions, such as nitration or halogenation. Computational studies predict:
-
Nitration : Directed by methoxy groups to the para position relative to existing substituents.
-
Bromination : Occurs at the ortho/para positions to the methylamino group.
Photochemical Reactivity
Analogous nitrobenzamide derivatives exhibit photodegradation under UV irradiation, releasing amines or forming radical intermediates . For example:
-
UV light (365 nm) induces cleavage of the nitro group, generating reactive intermediates that release methylamine .
Biological Interactions
While not a direct chemical reaction, the compound’s interactions with enzymes inform its reactivity:
-
Binding to Viral Entry Proteins : Structural analogs inhibit Ebola and Marburg virus entry by binding to viral glycoproteins, highlighting hydrogen-bonding interactions with the amide and methoxy groups .
-
Metabolic Stability : In vitro studies show resistance to CYP3A4-mediated oxidation, suggesting stability under physiological conditions .
Structural and Spectroscopic Data
Key analytical data for reaction characterization:
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₂O₃ | High-Resolution MS |
| Predicted CCS (Ų) | 145.5 ([M+H]⁺) | Ion Mobility |
| IR Peaks (cm⁻¹) | 1650 (C=O), 1540 (N–H bend) | FT-IR |
Scientific Research Applications
Antiviral Activity
4,5-Dimethoxy-2-(methylamino)benzamide has been studied for its antiviral properties, particularly against Hepatitis B Virus (HBV). Research indicates that derivatives of this compound can increase intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. A specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), demonstrated significant anti-HBV activity with IC values of 1.99 µM for wild-type HBV and 3.30 µM for drug-resistant strains, outperforming lamivudine in efficacy .
Gastrointestinal Disorders
Another area of application involves gastrointestinal motility disorders. Compounds related to this compound have shown potential as therapeutic agents for improving gastrointestinal dysmotility. The pharmacological effects are attributed to the modulation of neurotransmitter receptors involved in gastrointestinal function .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,5-dimethoxy-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Compound A : 4,5-Dimethoxy-2-nitro-N-(2-phenylethyl)benzamide
- Molecular Formula : C₁₇H₁₈N₂O₅
- Substituents : 2-nitro, 4,5-dimethoxy, N-phenethyl.
- Key Differences: The nitro group (electron-withdrawing) replaces the methylamino group, reducing basicity and altering electronic distribution.
- Applications : Nitro groups are often intermediates in prodrug synthesis, as seen in catalytic hydrogenation to amines .
Compound B : Benzamide, 4,5-diamino-2-methoxy
- Molecular Formula : C₈H₁₁N₃O₂
- Substituents: 4,5-diamino, 2-methoxy.
- Key Differences: Diamino groups increase polarity (PSA = 93.61) and solubility in aqueous media. Higher reactivity due to amino groups, which may participate in conjugation or oxidation .
Compound C : Ethyl-3-(3-amino-4-(methylamino)-N-(pyridine-2-yl)benzamide)propanoate
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The target compound’s methylamino group balances lipophilicity and solubility, making it suitable for central nervous system (CNS) targeting.
- Compound A’s nitro group may limit bioavailability but serves as a synthetic precursor for active amines.
- Compound B’s diamino structure is ideal for hydrophilic interactions but may require formulation adjustments for membrane penetration.
Biological Activity
4,5-Dimethoxy-2-(methylamino)benzamide is an organic compound with the molecular formula CHNO. This compound is notable for its unique arrangement of functional groups, which bestow it with distinct chemical and biological properties. It has been studied for various biological activities, including potential therapeutic effects against viral infections and cancer.
Chemical Structure and Synthesis
The compound features two methoxy groups and a methylamino group attached to a benzamide structure. The synthesis typically involves the reduction of 4,5-dimethoxy-2-nitrobenzoic acid followed by the formation of the amide bond with methylamine. Common reagents used in the synthesis include iron powder for reduction and ethanol or methanol as solvents.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to this compound. For instance, derivatives of benzamide have shown efficacy against viruses such as Ebola and Hepatitis B. Research indicates that these compounds can inhibit viral entry and replication, suggesting a mechanism that involves interaction with viral proteins or host cell receptors .
Table 1: Antiviral Efficacy of Related Compounds
| Compound Name | Virus Targeted | IC50 (µM) | Reference |
|---|---|---|---|
| 4-(aminomethyl)benzamide | Ebola | <10 | |
| IMB-0523 | Hepatitis B | 1.99 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that related benzamide derivatives exhibit cytotoxic effects across various cancer cell lines. These compounds have shown promising results in inhibiting receptor tyrosine kinases, which are crucial in cancer cell proliferation .
Table 2: Cytotoxicity of Benzamide Derivatives
| Compound Name | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 15 | |
| Compound B | HeLa (Cervical) | 20 | |
| Compound C | A549 (Lung) | 25 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting pathways critical for viral replication or cancer cell survival. For instance, its structural features allow it to bind effectively to target proteins involved in these processes .
Case Studies
- Ebola Virus Inhibition : A study demonstrated that certain benzamide derivatives could inhibit the entry of Ebola virus into host cells. Compounds were tested in vitro using Vero cells, showing significant antiviral activity at low concentrations .
- Hepatitis B Treatment : Another investigation focused on a derivative of this compound for its anti-HBV activity. The compound was effective in reducing HBV DNA levels in infected cell lines, indicating its potential as a therapeutic agent against hepatitis B .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 4,5-dimethoxy-2-(methylamino)benzamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling 4,5-dimethoxy-2-aminobenzoic acid derivatives with methylamine under controlled conditions. Optimization can be achieved via factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Purity assessment using HPLC (>95% purity thresholds, as in ) ensures reproducibility. For example, analogous hydrazide syntheses employ reflux conditions in ethanol with catalytic acid, followed by recrystallization .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Combine H/C NMR to verify methoxy and methylamino substituents, IR spectroscopy for amide C=O stretches (~1650 cm), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography (as in ) resolves stereoelectronic effects, while DFT-calculated NMR shifts can cross-validate experimental data .
Q. How should researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by storing samples at 0–6°C (as in ), 25°C/60% RH, and 40°C/75% RH. Monitor degradation via HPLC at intervals (e.g., 0, 1, 3, 6 months). Use Arrhenius modeling to predict shelf life, and characterize degradation products via LC-MS .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and Fukui indices. Compare with experimental UV-Vis spectra and reaction kinetics (e.g., nucleophilic attack sites). Studies on analogous benzamides ( ) demonstrate correlations between computed bond lengths and crystallographic data.
Q. What experimental strategies resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Standardize solubility assays using USP methods: equilibrate excess compound in buffers (pH 1–10) at 25°C, quantify supernatant via UV spectrophotometry. Address discrepancies by controlling particle size (micronization), polymorphism (via PXRD), and solvent purity. Factorial design ( ) can isolate variables like ionic strength or cosolvents .
Q. How can researchers design mechanistic studies to probe the compound’s biological or catalytic activity?
- Methodological Answer : Use kinetic isotope effects (KIEs) or isotopic labeling (e.g., deuterated methyl groups, as in ) to trace metabolic pathways. For enzyme inhibition studies, employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Molecular dynamics (MD) simulations can model ligand-protein interactions, validated by mutagenesis assays .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC/IC values. Use ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. For high-throughput screens, leverage machine learning (random forests) to identify structure-activity trends .
Q. How should researchers address low reproducibility in synthetic yields across laboratories?
- Methodological Answer : Implement quality-by-design (QbD) principles: document raw material sources (e.g., ’s >95% purity criteria), reaction vessel geometry, and stirring rates. Collaborative round-robin testing with standardized protocols (e.g., ICH guidelines) identifies critical process parameters .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
